REACTION_SMILES
|
[CH2:25]([Cl:26])[Cl:27].[O:14]=[Cr:15]([Cl:16])([O-:17])=[O:18].[OH:1][CH:2]([CH2:3][NH:4][C:5]([CH3:6])=[O:7])[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1.[nH+:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[O:1]=[C:2]([CH2:3][NH:4][C:5]([CH3:6])=[O:7])[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Cr](=O)([O-])Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)NCC(O)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cc[nH+]cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NCC(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |